SAR405

Description

Properties

IUPAC Name |

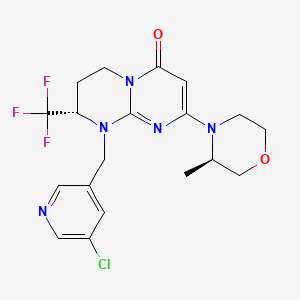

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR405: A Deep Dive into its Mechanism of Action as a Selective Vps34 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SAR405, a first-in-class, potent, and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). This compound serves as a critical pharmacological tool for investigating the multifaceted roles of Vps34 in cellular processes, most notably autophagy and endosomal trafficking. Its high specificity makes it an invaluable asset in delineating the intricate signaling pathways governed by Vps34, paving the way for potential therapeutic applications, particularly in oncology.

Core Mechanism: Inhibition of Vps34 and Autophagy

This compound functions as an ATP-competitive inhibitor of Vps34, effectively blocking its lipid kinase activity.[1][2] Vps34 is a central component of the autophagy machinery, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a crucial docking site for effector proteins that initiate the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation.

By inhibiting Vps34, this compound prevents the production of PI3P, thereby halting the initiation of autophagy.[3][4] This leads to a dose-dependent reduction in the formation of autophagosomes.[2] The inhibitory effect of this compound on autophagy has been observed in various cell lines and under different induction conditions, including starvation and mTOR inhibition.[2][5]

Beyond its role in autophagy, Vps34 is also involved in the maturation of late endosomes and their fusion with lysosomes.[1] Inhibition of Vps34 by this compound disrupts this process, leading to an accumulation of swollen late endosomes and impaired lysosomal function, as evidenced by defective cathepsin D maturation.[1]

Quantitative Potency and Selectivity

This compound exhibits high potency and remarkable selectivity for Vps34 over other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at concentrations up to 10 μM.[1][3] This specificity is attributed to its unique binding mode within the ATP-binding cleft of human Vps34.[1]

| Parameter | Value | Species/System | Reference |

| IC50 (Vps34 enzyme assay) | 1 nM | Human recombinant Vps34 | [1][3] |

| IC50 (Vps34 enzyme assay) | 1.2 nM | Not Specified | [2] |

| Kd (Binding affinity) | 1.5 nM | Human Vps34 | [1][2][3] |

| IC50 (Autophagosome formation) | 42 nM | Not Specified | [2][4] |

| IC50 (Starvation-induced autophagy) | 419 nM | Starved cells | [2] |

| Selectivity | No activity up to 10 µM on class I and II PI3Ks and mTOR | PC3 cell line | [1][3] |

Signaling Pathways and Therapeutic Implications

The primary signaling pathway affected by this compound is the autophagy pathway. By inhibiting the initial step of autophagosome formation, this compound effectively shuts down this critical cellular recycling process.

References

SAR405: A Technical Guide to Vps34 Inhibition and its Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the core mechanism of this compound action, its impact on fundamental cellular processes such as autophagy and endosomal trafficking, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers in cell biology and oncology, as well as professionals involved in the development of targeted therapeutics.

Introduction to this compound and Vps34

This compound is a first-in-class, ATP-competitive small molecule inhibitor of Vps34 (also known as PIK3C3)[1][2]. Vps34 is the sole class III PI3K, and it plays a critical role in intracellular vesicle trafficking by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P)[3][4]. This lipid second messenger is essential for the initiation of autophagy and the maturation of endosomes[3][5]. By specifically targeting the catalytic activity of Vps34, this compound provides a powerful tool to dissect these pathways and represents a potential therapeutic strategy, particularly in oncology[6][7].

Mechanism of Action

This compound binds to the ATP-binding cleft of Vps34, thereby inhibiting its kinase activity[2][6]. This prevents the production of PI(3)P on endosomal and autophagosomal membranes. The absence of PI(3)P disrupts the recruitment and activation of downstream effector proteins that contain PI(3)P-binding domains, such as FYVE and PX domains[4]. This disruption leads to a blockade of two major cellular processes: autophagy and endosomal trafficking[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity across various assays and cellular models.

Table 1: this compound Potency and Binding Affinity

| Parameter | Value | Description | Reference(s) |

| IC50 (Vps34 enzyme) | 1.2 nM | Half-maximal inhibitory concentration against recombinant human Vps34 enzyme. | [1][8] |

| Kd | 1.5 nM | Equilibrium dissociation constant, indicating high binding affinity to Vps34. | [1][8] |

| IC50 (GFP-FYVE HeLa cells) | 27 nM | On-target cellular activity measured by the displacement of a PI(3)P-binding probe. | [6][9] |

| IC50 (Starvation-induced Autophagy) | 419 nM | Inhibition of autophagy in starved GFP-LC3 HeLa cells. | [1] |

| IC50 (mTOR inhibitor-induced Autophagy) | 42 nM | Inhibition of autophagy induced by the mTOR inhibitor AZD8055. | [1][6] |

Table 2: this compound Selectivity

| Kinase Family | Activity | Notes | Reference(s) |

| Class I PI3Ks | Inactive up to 10 µM | Highly selective for Vps34 over class I PI3K isoforms. | [2][8] |

| Class II PI3Ks | Inactive up to 10 µM | Demonstrates no significant inhibition of class II PI3Ks. | [2][8] |

| mTOR | Inactive up to 10 µM | Does not directly inhibit the mTOR kinase. | [2][8] |

| Protein Kinases | Highly selective | Exhibits an exquisite selectivity profile against a broad panel of protein kinases. | [2][10] |

Core Signaling Pathways Affected by this compound

Inhibition of Autophagy

Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome[3]. Vps34 is a key component of the pre-autophagosomal structure and is essential for the initiation of autophagosome formation[4][11]. This compound, by inhibiting Vps34, blocks the production of PI(3)P, thereby preventing the recruitment of downstream autophagy-related proteins and halting the formation of autophagosomes[6][12]. This leads to the accumulation of autophagy substrates and a failure to adapt to cellular stress.

Caption: this compound inhibits the Vps34-mediated production of PI(3)P, a critical step in autophagosome formation.

Disruption of Endosomal Trafficking

Vps34-generated PI(3)P is also crucial for the maturation of endosomes, specifically the transition from late endosomes to lysosomes[2][7]. This process is vital for the degradation of internalized cargo from endocytosis. Inhibition of Vps34 by this compound leads to a defect in this trafficking step, resulting in the accumulation of swollen late endosomes and impaired lysosomal function[2]. This is evidenced by a defect in the maturation of lysosomal enzymes like cathepsin D[2].

Caption: this compound disrupts late endosome to lysosome trafficking by inhibiting Vps34-dependent PI(3)P production.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Vps34 Kinase Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Vps34.

-

Methodology:

-

Recombinant human Vps34 enzyme is incubated with a phosphatidylinositol (PtdIns) substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

The production of PI(3)P is measured, typically using a luminescence-based assay that quantifies the amount of ADP produced.

-

This compound is added at varying concentrations to determine the IC50 value.

-

GFP-LC3 Autophagy Assay (Cell-based)

-

Objective: To visualize and quantify the effect of this compound on autophagosome formation in cells.

-

Methodology:

-

Cells (e.g., HeLa or H1299) are stably transfected with a plasmid encoding GFP-LC3. LC3 is a protein that is recruited to the autophagosomal membrane upon autophagy induction.

-

Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055)[8].

-

Cells are treated with a dose range of this compound or DMSO as a control.

-

Following treatment, cells are fixed and the nuclei are stained (e.g., with Hoechst 33342).

-

The formation of GFP-LC3 puncta (representing autophagosomes) is visualized and quantified using high-content imaging or fluorescence microscopy. A cell is considered positive if it contains a defined number of green spots (e.g., more than four)[8].

-

Caption: Workflow for assessing autophagy inhibition by this compound using the GFP-LC3 puncta formation assay.

Western Blot for LC3 Conversion

-

Objective: To biochemically quantify the inhibition of autophagy by measuring the conversion of LC3-I to LC3-II.

-

Methodology:

-

Cells are treated with autophagy inducers and this compound as described in the GFP-LC3 assay.

-

Cell lysates are prepared and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is detected by the appearance of a lower molecular weight band. The ratio of LC3-II to a loading control (e.g., actin) is quantified.

-

Therapeutic Potential and Synergistic Effects

The role of autophagy in cancer is complex, acting as both a tumor suppressor in early stages and a pro-survival mechanism in established tumors[7]. In many cancer cells, autophagy is upregulated to cope with metabolic stress and to resist the effects of chemotherapy[13]. By inhibiting this pro-survival pathway, this compound can enhance the efficacy of other anticancer agents.

A significant finding is the synergistic effect of this compound with mTOR inhibitors, such as everolimus[6][12]. mTOR is a negative regulator of autophagy[6]. Inhibition of mTOR, while having anti-proliferative effects, can also induce a cytoprotective autophagic response. By co-administering this compound, this protective mechanism is blocked, leading to a significant synergistic reduction in cell proliferation, particularly in models of renal cell carcinoma[6][14].

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, offering a precise tool for the study of autophagy and endosomal trafficking. Its ability to block these fundamental cellular processes has significant implications for cancer therapy, particularly in combination with mTOR inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their investigations and for those involved in the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

SAR405: A Technical Guide to its Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3] This specificity makes it an invaluable tool for investigating cellular processes mediated by Vps34, primarily autophagy and endosomal vesicle trafficking.[2][4] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease.[5] Vps34 is a key regulator of the initiation of autophagy, making it a significant target for therapeutic intervention, particularly in oncology.[5][6] this compound has emerged as a first-in-class inhibitor of Vps34, enabling researchers to dissect the intricate roles of this kinase in both physiological and pathological contexts.[2][3] Its high selectivity for Vps34 over other PI3K classes and mTOR makes it a superior research tool compared to less specific inhibitors like 3-methyladenine (3-MA).[1][6]

Mechanism of Action

This compound binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity.[4] This inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the recruitment of downstream effectors involved in the formation of the autophagosome and in the maturation of endosomes. Consequently, this compound effectively blocks autophagosome biogenesis and disrupts vesicle trafficking from late endosomes to lysosomes.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and use of this compound in research.

| Parameter | Value | Notes | Reference |

| Vps34 (PIK3C3) IC₅₀ | 1.2 nM | In vitro biochemical assay. | [3] |

| Vps34 (PIK3C3) Kd | 1.5 nM | Equilibrium dissociation constant. | [1] |

| Cellular IC₅₀ (Autophagy Inhibition) | 42 nM (mTOR-induced) | In GFP-LC3 H1299 cells treated with an mTOR inhibitor (AZD8055). | [4] |

| Cellular IC₅₀ (Autophagy Inhibition) | 419 nM (Starvation-induced) | In starved GFP-LC3 HeLa cells. | [3] |

| Selectivity | >10 µM for Class I & II PI3Ks and mTOR | Demonstrates high selectivity for Vps34 over other related kinases. | [1] |

Table 1: In Vitro and Cellular Potency of this compound

| Cell Line | Assay Type | Treatment Conditions | Key Findings | Reference |

| Renal Carcinoma (ACHN, 786-O) | Cell Proliferation | This compound in combination with Everolimus (mTOR inhibitor) | Significant synergistic reduction in cell proliferation. | [4] |

| Pleural Mesothelioma (NCI-H28, NCI-H2452, MSTO-211H) | Cell Viability | This compound (0.1-50 µM) with or without Cisplatin (1.0-5.0 µM) | Investigated enhancement of cisplatin-induced growth suppression. | [7] |

| A549 (Lung Carcinoma) | Cytotoxicity (MTT Assay) | This compound (15.6-500 nM) for up to 72 hours | No significant cytotoxicity observed. | [8] |

Table 2: Effects of this compound in Cancer Cell Lines

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Autophagy Inhibition

Caption: this compound inhibits the Vps34 complex, blocking PI3P production and subsequent autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition by this compound

References

SAR405: A Potent and Selective Chemical Probe for Vps34-Mediated Autophagy and Vesicle Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SAR405 as a first-in-class, potent, and highly selective chemical probe for the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3). Vps34 is a crucial regulator of intracellular membrane trafficking, most notably for its role in the initiation of autophagy and in endosomal sorting. This compound offers researchers a powerful tool to dissect the intricate cellular functions of Vps34 with high precision. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and Vps34

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family and is evolutionarily conserved from yeast to mammals.[1] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P), a key lipid second messenger.[2] PI3P plays a pivotal role in the recruitment of effector proteins containing FYVE or PX domains, which are essential for the initiation of autophagy and for mediating endocytic trafficking events.[2] Vps34 exists in distinct protein complexes that direct its function towards either autophagy initiation or endosomal sorting.[3]

Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in a range of human diseases, including cancer and neurodegenerative disorders.[4] this compound is a low-molecular-mass, ATP-competitive inhibitor of Vps34.[5][6] Its high potency and exquisite selectivity for Vps34 over other PI3K isoforms and protein kinases make it an invaluable tool for elucidating the specific functions of Vps34.[7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound for Vps34

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 | 1.0 - 1.2 nM | Phosphorylation of a PtdIns substrate by human recombinant Vps34 enzyme.[5][8] | [5][8] |

| Kd | 1.5 nM | Surface Plasmon Resonance (SPR) with immobilized human Vps34 protein.[5] | [5] |

| Residence Half-Life (t1/2) | 3.8 min | Calculated from the dissociation rate constant (koff) determined by SPR.[5] | [5] |

Table 2: Cellular Potency of this compound

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 (GFP-FYVE Assay) | 27 nM | Inhibition of PtdIns3P formation measured by the relocalization of a GFP-FYVE probe in HeLa cells.[9] | [9] |

| IC50 (Autophagosome Formation) | 42 nM | Prevention of autophagosome formation induced by the mTOR inhibitor AZD8055 in GFP-LC3 H1299 cells.[7] | [7] |

| IC50 (Starved Cells) | 419 nM | Inhibition of autophagy in starved GFP-LC3 HeLa cells.[6][10] | [6][10] |

Table 3: Selectivity Profile of this compound

| Kinase Family | Specific Isoforms | IC50 | Reference(s) |

| Class I PI3K | α, β, δ, γ | > 10,000 nM | [5][11] |

| Class II PI3K | α, β, γ | > 10,000 nM | [11] |

| mTOR | - | > 10,000 nM | [5][11] |

| SMG1 | - | ~1,000 nM | [12] |

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Autophagy Initiation

Vps34 is a central component of the autophagy initiation machinery. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex and the Vps34 complex. During starvation or other cellular stress, mTORC1 is inactivated, leading to the activation of the ULK1 and Vps34 complexes. The Vps34 complex, which includes Beclin-1, Vps15, and ATG14L, generates PI3P on the phagophore membrane. This PI3P enrichment recruits downstream effectors that are essential for the elongation and closure of the autophagosome.

Experimental Workflow for Characterizing this compound

The characterization of this compound as a Vps34 inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and functional effects on autophagy and vesicle trafficking.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Vps34 in a cell-free system.

-

Materials:

-

Recombinant human Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns) substrate

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

-

This compound serial dilutions

-

Stop solution (e.g., 4M HCl for radiolabeling, or ADP-Glo™ reagent)

-

Thin-layer chromatography (TLC) plates and solvent (for radiolabeling)

-

Phosphorimager or luminometer

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a reaction tube, combine the Vps34/Vps15 complex and the PtdIns substrate in kinase reaction buffer.

-

Add the this compound dilution or DMSO (vehicle control) to the reaction tubes and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP or cold ATP (for ADP-Glo™).

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding the appropriate stop solution.

-

For the radiolabeling method, spot the reaction mixture onto a TLC plate, separate the lipids using a suitable solvent system, and visualize the radiolabeled PI3P using a phosphorimager.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.

-

Quantify the results and calculate the IC50 value for this compound.

-

GFP-FYVE Cellular Assay

This assay assesses the effect of this compound on cellular PI3P levels by monitoring the localization of a GFP-tagged FYVE domain, which specifically binds to PI3P.

-

Materials:

-

HeLa or U2OS cells stably expressing a GFP-2xFYVE probe

-

Complete cell culture medium

-

This compound serial dilutions

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for cell fixation

-

Phosphate-buffered saline (PBS)

-

High-content imaging system or fluorescence microscope

-

-

Protocol:

-

Seed the GFP-FYVE expressing cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

-

Wash the cells with PBS.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Analyze the images to quantify the relocalization of the GFP-FYVE probe from punctate endosomal structures to a diffuse cytosolic pattern.

-

Calculate the IC50 value based on the percentage of cells showing a diffuse GFP signal.

-

LC3 Western Blot for Autophagy Flux

This assay measures the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as a marker of autophagy.

-

Materials:

-

HeLa or other suitable cell line

-

Complete cell culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15%) and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Induce autophagy by replacing the complete medium with EBSS for 2 hours. Include a non-starved control.

-

Treat the cells with this compound or DMSO during the last hour of starvation.

-

To measure autophagy flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2 hours to block the degradation of LC3-II.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities for LC3-I and LC3-II. An inhibition of the increase in LC3-II levels in the presence of this compound indicates a blockage of autophagy.

-

Cathepsin D Maturation Assay

This assay assesses the impact of this compound on lysosomal function by monitoring the proteolytic processing of the lysosomal protease cathepsin D.

-

Materials:

-

RKO or other suitable cell line

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Primary antibody against Cathepsin D

-

Other materials for western blotting as described in section 4.3.

-

-

Protocol:

-

Treat cells with this compound (e.g., 10 µM) or DMSO for 16-24 hours.

-

Harvest and lyse the cells as described for the LC3 western blot.

-

Perform western blotting as detailed in section 4.3, using a primary antibody that recognizes both the pro-form and the mature form of cathepsin D.

-

Analyze the western blot for the accumulation of the pro-cathepsin D form and a decrease in the mature, active form, which indicates impaired lysosomal function.

-

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, making it an exceptional chemical probe for investigating the roles of this lipid kinase in autophagy and endosomal trafficking. Its well-characterized biochemical and cellular activities, combined with its selectivity over other kinases, provide researchers with a reliable tool to dissect the Vps34 signaling pathway with high confidence. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in a variety of research applications, ultimately contributing to a deeper understanding of fundamental cellular processes and their implications in health and disease.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [en.bio-protocol.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. glpbio.com [glpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

SAR405's Effect on Lysosomal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent, selective, and ATP-competitive small molecule inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1] Vps34 is the sole enzyme responsible for generating phosphatidylinositol 3-phosphate (PI3P), a critical lipid messenger that governs fundamental cellular processes, including autophagy and endo-lysosomal vesicle trafficking.[2][3][4] Due to its high specificity, this compound has emerged as an indispensable pharmacological tool for dissecting the intricate roles of Vps34 in cellular homeostasis and disease.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on lysosomal function, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of Vps34 and PI3P Synthesis

The primary molecular target of this compound is Vps34. As an ATP-competitive inhibitor, this compound binds to the ATP-binding cleft of the Vps34 kinase domain, effectively preventing the phosphorylation of its substrate, phosphatidylinositol (PI).[2][4] This action blocks the synthesis of PI3P, a phosphoinositide that acts as a docking site on endosomal and autophagosomal membranes for proteins containing PI3P-binding motifs, such as FYVE and PX domains.[5] By depleting cellular pools of PI3P, this compound disrupts the recruitment and assembly of protein machinery essential for autophagosome biogenesis and the maturation of endosomes into lysosomes.[2][6][7]

Caption: Mechanism of this compound as an ATP-competitive inhibitor of Vps34.

Quantitative Profile of this compound

This compound exhibits a highly potent and selective inhibitory profile for Vps34. Its specificity is crucial for attributing observed cellular effects directly to the inhibition of Vps34, as it shows negligible activity against class I and class II PI3Ks or the related mTOR kinase at effective concentrations.[1][8]

| Parameter | Value | Context | Reference(s) |

| Binding Affinity (Kd) | 1.5 nM | Recombinant human Vps34 | [1][8][9][10][11] |

| Enzymatic Inhibition (IC50) | 1.0 - 1.2 nM | In vitro kinase assay | [1][8][10][11][12] |

| Cellular Vps34 Activity (IC50) | 27 nM | GFP-FYVE delocalization assay (HeLa cells) | [2][12] |

| Autophagy Inhibition (IC50) | 419 nM | Starvation-induced autophagy (GFP-LC3 HeLa cells) | [2][11] |

| Autophagy Inhibition (IC50) | 42 nM | mTOR inhibitor-induced autophagy | [2][5][11] |

| Kinase Selectivity | >10 µM | No activity on class I/II PI3Ks or mTOR | [1][8] |

Core Effects on Lysosomal Function

The inhibition of Vps34 by this compound initiates a cascade of events that severely impair lysosomal function and related degradative pathways.

Disruption of Endosome-to-Lysosome Trafficking

Vps34-generated PI3P is essential for the maturation of late endosomes and their subsequent fusion with lysosomes.[3] By depleting PI3P, this compound disrupts this critical vesicle trafficking step.[2][6][7] This blockade prevents the delivery of both endocytosed cargo and autophagosomes to the lysosome for degradation, leading to an accumulation of immature vesicles.[1][9]

Altered Lysosomal Morphology and Integrity

A hallmark of this compound treatment is a dramatic change in lysosomal morphology. Cells treated with this compound accumulate large, swollen, translucent vacuoles.[1][12] These structures are positive for the lysosomotropic dye LysoTracker, indicating they maintain an acidic internal pH, but are functionally impaired.[12] This phenotype suggests a defect in the resolution of late endosome-lysosome fusion events.

Impaired Lysosomal Enzyme Maturation

The proper functioning of lysosomes depends on a host of acid hydrolases, which are synthesized as inactive precursors (pro-enzymes) and mature into their active forms within the acidic lysosomal lumen. This compound treatment causes a significant defect in the maturation of key lysosomal enzymes, such as the aspartyl protease Cathepsin D.[1] Western blot analysis reveals an accumulation of the pro-Cathepsin D form and a reduction in the mature, processed heavy and light chains, providing direct biochemical evidence of lysosomal dysfunction.[1][13]

Potent Inhibition of Autophagy

Autophagy is a lysosome-dependent degradation process. Vps34 is a core component of the pre-autophagosomal structure, where its PI3P product is required for the recruitment of the autophagy machinery, including the LC3 conjugation system.[3] this compound acts as a proximal inhibitor of autophagy, blocking the formation of autophagosomes at a very early stage.[2] This prevents the sequestration of cytoplasmic cargo and its delivery to the lysosome, effectively shutting down the entire autophagy flux.[2][7][11]

Caption: Cellular pathways affected by this compound-mediated Vps34 inhibition.

Key Experimental Protocols

The following protocols describe key assays used to characterize the effects of this compound on Vps34 activity and lysosomal function.

Vps34 Cellular Activity Assay (GFP-FYVE Delocalization)

This assay directly visualizes the depletion of PI3P from endosomal membranes.

-

Objective: To quantify the cellular IC50 of this compound for Vps34 inhibition.

-

Materials:

-

Protocol:

-

Seed GFP-FYVE expressing cells into a 96-well plate and allow them to adhere overnight.[14]

-

Prepare serial dilutions of this compound in culture medium. Include a DMSO-only vehicle control.

-

Treat cells with this compound dilutions for 2-4 hours at 37°C.[8][12]

-

Fix cells with 4% PFA for 15-20 minutes at room temperature.[8]

-

Wash wells three times with PBS.

-

Stain nuclei with Hoechst 33342 for 10 minutes.

-

Acquire images using a high-content imaging system.

-

-

Analysis: In control cells, GFP-FYVE appears as distinct puncta. Upon Vps34 inhibition, the GFP signal becomes diffuse throughout the cytoplasm. Quantify the percentage of cells with diffuse GFP signal at each concentration to determine the IC50.[12]

Assessment of Autophagy Flux (LC3-II Western Blot)

This biochemical assay measures the conversion of cytosolic LC3-I to membrane-bound, lipidated LC3-II, a hallmark of autophagosome formation.

-

Objective: To determine the effect of this compound on autophagosome formation.

-

Materials:

-

HeLa, H1299, or other relevant cell lines.[2]

-

This compound and autophagy inducers (e.g., EBSS for starvation, mTOR inhibitors).

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) to measure flux.

-

RIPA or other suitable lysis buffer with protease inhibitors.[15]

-

Antibodies: Rabbit anti-LC3B, anti-Actin or anti-Tubulin (loading control).[15][16]

-

SDS-PAGE gels (12-15% or gradient gels are recommended for good separation of LC3-I and LC3-II).[15]

-

-

Protocol:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

-

Induce autophagy (e.g., replace media with EBSS) for 2-4 hours. For flux measurements, a parallel set of samples should be co-treated with a lysosomal inhibitor like 50 µM Chloroquine during the last 2-16 hours of the experiment.[15]

-

Harvest cells, wash with ice-cold PBS, and lyse directly in sample buffer or RIPA buffer.[15]

-

Resolve 20-40 µg of protein per lane on a high-percentage SDS-PAGE gel.[15]

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against LC3 and a loading control, followed by HRP-conjugated secondary antibodies.

-

-

Analysis: this compound treatment will inhibit the stimulus-induced increase in the LC3-II band (running at ~14-16 kDa).[15] Comparing LC3-II levels in the presence and absence of lysosomal inhibitors allows for the calculation of autophagic flux.

Caption: Workflow for assessing autophagy via LC3 Western Blotting.

Lysosomal Morphology Assay (LysoTracker Staining)

This live-cell imaging assay visualizes acidic compartments to assess changes in lysosome size and number.

-

Objective: To observe the this compound-induced swelling of lysosomal compartments.

-

Materials:

-

Protocol:

-

Seed cells on glass-bottom dishes and allow them to adhere.

-

Treat cells with this compound (e.g., 1-10 µM) or vehicle for 16-24 hours.[12]

-

Prepare a working solution of LysoTracker (typically 50-75 nM) in pre-warmed live-cell imaging medium.[19][20]

-

Remove the treatment medium and add the LysoTracker-containing medium to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[17][18]

-

Image the cells immediately using fluorescence microscopy without washing.

-

-

Analysis: Control cells will display small, punctate lysosomes. This compound-treated cells will exhibit large, swollen, bright red vacuoles, which can be quantified by size and intensity.[12]

Lysosomal Enzyme Function Assay (Cathepsin D Maturation)

This Western blot-based assay provides a biochemical readout of lysosomal processing capacity.

-

Objective: To detect defects in the proteolytic processing of pro-Cathepsin D.

-

Materials:

-

Cell lines of interest.

-

This compound stock solution.

-

Lysis buffer and Western blot reagents (as in 5.2).

-

Primary antibody against Cathepsin D that recognizes precursor and mature forms.[21]

-

-

Protocol:

-

Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours).

-

Harvest and lyse cells as described for Western blotting.

-

Separate proteins via SDS-PAGE (a 10-12% gel is suitable).

-

Transfer to a PVDF membrane and probe with the anti-Cathepsin D antibody.

-

-

Analysis: In cell lysates, Cathepsin D can be detected in multiple forms: the ~52 kDa pro-form and the mature heavy (~31-34 kDa) and light (~14-15 kDa) chains.[21][22][23] Inhibition of lysosomal function with this compound will lead to an accumulation of the pro-Cathepsin D band and a corresponding decrease in the mature forms.[1]

Conclusion

This compound is a powerful and precise chemical probe for interrogating the function of Vps34. Its potent and selective inhibition of PI3P synthesis provides a clear mechanism for its profound effects on the lysosomal system. By disrupting endosome-lysosome trafficking, altering organelle morphology, impairing enzyme maturation, and blocking the initiation of autophagy, this compound has been instrumental in delineating the central role of Vps34 in cellular degradation pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound to further explore the complexities of lysosomal biology in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Autophagy in the Tumor Microenvironment: New Challenges and Opportunities for Regulating Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. rapamycin.us [rapamycin.us]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. LysoTracker | AAT Bioquest [aatbio.com]

- 19. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Cathepsin D Antibody | Cell Signaling Technology [cellsignal.com]

- 22. youtube.com [youtube.com]

- 23. Western blotting and isoform analysis of cathepsin D from normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

SAR405: A Technical Guide to its Impact on Cellular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1][2][3] Vps34 is a crucial enzyme in the regulation of intracellular vesicle trafficking, most notably in the initiation of autophagy.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on cellular homeostasis, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Vps34, binding to its ATP-binding cleft.[2][5] This specific inhibition prevents the phosphorylation of phosphatidylinositol (PtdIns) to phosphatidylinositol 3-phosphate (PtdIns3P). PtdIns3P is a key lipid second messenger that recruits effector proteins to initiate the formation of autophagosomes. Consequently, this compound effectively blocks the autophagy process at an early stage.[6] Beyond its role in autophagy, this compound also disrupts the trafficking of vesicles from late endosomes to lysosomes, leading to impaired lysosomal function.[2][4][5][7] This dual impact on two fundamental cellular processes underscores its significance as a tool for research and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and cellular assays.

| Parameter | Value | Assay/System | Reference |

| IC50 (Vps34) | 1.2 nM | Recombinant human Vps34 enzyme | [1][3][8] |

| Kd (Vps34) | 1.5 nM | - | [1][2][9] |

| IC50 (Autophagy Inhibition) | 42 nM | Autophagy induced by mTOR inhibitor AZD8055 | [1][5] |

| IC50 (GFP-FYVE HeLa cells) | 27 nM | On-target activity | [5][8] |

| IC50 (Starvation-induced Autophagy) | 419 nM | GFP-LC3 model | [1] |

| Cell Line | IC50 (Cell Viability, 72h) | Reference |

| NCI-H28 (Pleural Mesothelioma) | 11.5 µM | [10] |

| NCI-H2452 (Pleural Mesothelioma) | 16.7 µM | [10] |

| MSTO-211H (Pleural Mesothelioma) | 14.9 µM | [10] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the Autophagy Pathway

The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of intervention by this compound. Under normal conditions, Vps34, as part of a complex, generates PtdIns3P, which is essential for the nucleation of the autophagosome. This compound directly inhibits Vps34, thereby halting this process.

Caption: this compound inhibits the Vps34 complex, blocking PtdIns3P production and autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition

A common method to assess the inhibitory effect of this compound on autophagy is through monitoring the localization of GFP-tagged LC3 (Microtubule-associated protein 1A/1B-light chain 3). In autophagic cells, LC3 is lipidated and recruited to the autophagosome membrane, appearing as distinct puncta.

Caption: Experimental workflow for quantifying autophagy inhibition using GFP-LC3 puncta formation assay.

Detailed Experimental Protocols

In Vitro Vps34 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Vps34.

Materials:

-

Recombinant human Vps34 enzyme

-

PtdIns substrate

-

ATP (with γ-³²P-ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

-

This compound at various concentrations

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or luminometer

Methodology:

-

Prepare a reaction mixture containing the kinase buffer, PtdIns substrate, and the recombinant Vps34 enzyme in each well of a 96-well plate.

-

Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for the radiometric method).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction. For the radiometric assay, this can be done by adding a stop solution and spotting the mixture onto a filter membrane. For the ADP-Glo™ assay, follow the manufacturer's protocol to deplete the remaining ATP and then convert the generated ADP to ATP for a luminescence signal.

-

Quantify the product formation. For the radiometric assay, measure the incorporation of ³²P into the PtdIns substrate using a scintillation counter. For the luminescent assay, measure the light output with a luminometer.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To assess the ability of this compound to inhibit autophagy in a cellular context.

Materials:

-

A cell line stably expressing GFP-LC3 (e.g., HeLa or U2OS)

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or an mTOR inhibitor (e.g., everolimus, AZD8055)

-

This compound at various concentrations

-

Vehicle control (e.g., DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Methodology:

-

Seed the GFP-LC3 expressing cells in a multi-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Induce autophagy by replacing the complete medium with starvation medium or by adding an mTOR inhibitor to the culture medium.

-

Incubate the cells for a period sufficient to induce robust autophagy (e.g., 2-4 hours).

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.

-

Calculate the percentage of inhibition of puncta formation at each concentration of this compound compared to the vehicle control and determine the IC50 value.

Synergistic Effects with mTOR Inhibitors

A significant aspect of this compound's activity is its synergistic effect with mTOR inhibitors in reducing cancer cell proliferation.[5][7] The mTOR pathway is a central regulator of cell growth and a negative regulator of autophagy.[5] Inhibition of mTOR (e.g., by everolimus) can induce a cytostatic effect but also triggers a pro-survival autophagy response. By co-administering this compound, this survival mechanism is blocked, leading to enhanced anti-proliferative and potentially cytotoxic effects.[4][5] This provides a strong rationale for combination therapies in cancer treatment.[4][7]

Logical Relationship of this compound and mTOR Inhibitor Synergy

Caption: this compound enhances the anti-proliferative effect of mTOR inhibitors by blocking the pro-survival autophagy response.

Conclusion

This compound is a powerful and specific tool for dissecting the roles of Vps34-mediated PtdIns3P production in cellular homeostasis. Its ability to potently inhibit autophagy and disrupt endo-lysosomal trafficking has significant implications for both basic research and clinical applications, particularly in the context of cancer therapy. The synergistic interaction with mTOR inhibitors highlights a promising avenue for combination treatments. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and its effects on cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

Investigating the PI3K Class III Pathway with SAR405: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Class III Phosphoinositide 3-Kinase (PI3K) pathway and the utility of SAR405, a potent and selective inhibitor, in its investigation. This document details the mechanism of action of this compound, its quantitative effects on the pathway, detailed experimental protocols for its use, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the PI3K Class III Pathway and this compound

The Class III PI3K, also known as Vacuolar Protein Sorting 34 (Vps34), is a central regulator of intracellular membrane trafficking.[1] Unlike Class I and II PI3Ks, which are primarily involved in signal transduction, Class III PI3K's main role is in processes such as autophagy and endosomal sorting.[2] Vps34 accomplishes this by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] This lipid second messenger recruits effector proteins containing PtdIns3P-binding domains, such as FYVE and PX domains, to specific membrane compartments, thereby orchestrating the intricate machinery of vesicle trafficking.[5]

Vps34 functions within two main, mutually exclusive complexes:

-

Complex I: Comprising Vps34, Vps15, Beclin-1, and Atg14L, this complex is primarily involved in the initiation of autophagy.[6][7]

-

Complex II: In this complex, Atg14L is replaced by UVRAG. Complex II is predominantly associated with the regulation of endosomal trafficking and the maturation of autophagosomes.[6][7]

This compound is a first-in-class, potent, and highly selective ATP-competitive inhibitor of Vps34.[8][9] Its specificity for Vps34 over other PI3K isoforms and protein kinases makes it an invaluable tool for dissecting the precise roles of the Class III PI3K pathway.[3][10] By inhibiting Vps34, this compound effectively blocks the production of PtdIns3P, leading to the disruption of both autophagy and endosomal trafficking.[8][10] This property allows researchers to probe the functional consequences of impaired Class III PI3K activity in various physiological and pathological contexts.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics of this compound's inhibitory activity from in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 1.2 nM | Recombinant Vps34 enzyme assay | [11][12] |

| IC₅₀ | 1.0 nM | Phosphorylation of PtdIns substrate by human recombinant Vps34 | [9][13] |

| Kd | 1.5 nM | Binding equilibrium constant | [3][8][13] |

Table 1: In Vitro Inhibitory Activity of this compound against Vps34.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 27 nM | GFP-FYVE HeLa | PtdIns3P formation (GFP-FYVE relocalization) | [14] |

| IC₅₀ | 42 nM | Not Specified | Autophagosome formation (in the presence of an mTOR inhibitor) | [11] |

| IC₅₀ | 419 nM | Not Specified | Starvation-induced autophagy (GFP-LC3 puncta formation) | [8] |

| IC₅₀ | 7.92 µM | HNSCC | Proliferation Assay (72h) | [15] |

Table 2: Cellular Inhibitory Activity of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for investigating the PI3K Class III pathway with this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: PI3K Class III (Vps34) Signaling Pathway and Point of this compound Inhibition.

Caption: General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the PI3K Class III pathway using this compound are provided below.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and its inhibition by this compound.

Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns) liposomes

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl₂, 0.02% CHAPS, 1 mM DTT

-

ATP solution (5 µM)

-

[γ-³²P]ATP

-

This compound at various concentrations

-

Stop Solution: Chloroform/Methanol/HCl (100:200:3.5 by volume)

-

Thin Layer Chromatography (TLC) plate (Silica 60)

-

TLC mobile phase

-

Phosphorimager or X-ray film

Protocol:

-

Prepare PtdIns liposomes by extrusion through a 100 nm filter.

-

In a microcentrifuge tube, combine 50 ng of recombinant Vps34/Vps15 complex with the desired concentration of this compound or vehicle (DMSO) in assay buffer. Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the PtdIns liposomes, 5 µM ATP, and 3 µCi of [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at room temperature with gentle agitation.

-

Terminate the reaction by adding 500 µL of the stop solution.

-

Separate the lipid phase by centrifugation.

-

Spot the lipid phase onto a TLC plate and develop the chromatogram using an appropriate mobile phase to separate PtdIns3P from PtdIns and ATP.

-

Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PtdIns3P.

-

Quantify the band intensities to determine the level of Vps34 inhibition by this compound.

Cellular GFP-FYVE Assay for PtdIns3P Localization

This cell-based assay visualizes the effect of this compound on cellular PtdIns3P levels by monitoring the localization of a GFP-tagged PtdIns3P-binding protein.

Materials:

-

HeLa or U2OS cells stably expressing a GFP-2xFYVE construct

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Hoechst 33342 or DAPI for nuclear staining

-

High-content imaging system or fluorescence microscope

Protocol:

-

Seed the GFP-FYVE expressing cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-4 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and stain the nuclei with Hoechst 33342 or DAPI.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analyze the images to quantify the redistribution of the GFP-FYVE signal from punctate endosomal structures to a diffuse cytosolic pattern, which indicates the inhibition of PtdIns3P production.

Western Blot Analysis of LC3-I to LC3-II Conversion

This method assesses the level of autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Materials:

-

HeLa or H1299 cells

-

Complete culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound at various concentrations

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Plate cells and grow to 70-80% confluency.

-

Induce autophagy by replacing the complete medium with EBSS (starvation) or by treating with an mTOR inhibitor for a defined period (e.g., 2-4 hours).[13] Co-treat with various concentrations of this compound or vehicle.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities of LC3-II relative to the loading control to assess the effect of this compound on autophagy.

GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This imaging-based assay quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.

Materials:

-

Cells stably expressing GFP-LC3 (e.g., HeLa or H1299)

-

Culture medium and conditions for inducing autophagy (as in the Western blot protocol)

-

This compound at various concentrations

-

Fixation and staining reagents (as in the GFP-FYVE assay)

-

Fluorescence microscope

Protocol:

-

Seed GFP-LC3 expressing cells on glass coverslips or in imaging plates.

-

Induce autophagy and co-treat with this compound as described previously.[13]

-

Fix and stain the nuclei of the cells.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes. Inhibition of this increase by this compound demonstrates its anti-autophagic activity.

Conclusion

This compound is a powerful and specific pharmacological tool for the elucidation of the roles of the Class III PI3K pathway in cellular physiology and disease. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the multifaceted functions of Vps34-mediated signaling. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of autophagy and endosomal trafficking, and may pave the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 2. Classes of phosphoinositide 3-kinases at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and flexibility of the endosomal Vps34 complex reveals the basis of its function on membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. BECLIN 1-VPS34 COMPLEX ARCHITECTURE: UNDERSTANDING THE NUTS AND BOLTS OF THERAPEUTIC TARGETS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Secretory autophagy in cancer-associated fibroblasts promotes head and neck cancer progression and offers a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SAR405 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SAR405, a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The following sections detail its application in mouse models of cancer and neuroscience, including experimental protocols, quantitative data summaries, and visualizations of the signaling pathways and experimental workflows.

This compound in Oncology Mouse Models

This compound has been investigated for its anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors, in syngeneic mouse tumor models. These studies highlight its potential to modulate the tumor microenvironment and enhance anti-tumor immunity.

Signaling Pathway of this compound in Cancer

This compound inhibits Vps34, a key enzyme in the initiation of autophagy. By blocking autophagy, this compound can lead to an accumulation of cellular stress and potentially induce tumor cell death. Furthermore, inhibition of autophagy in tumor cells has been shown to promote the infiltration of immune cells, such as natural killer (NK) cells and T cells, into the tumor microenvironment, thereby enhancing the efficacy of immunotherapy.

Application Notes and Protocols: SAR405 and mTOR Inhibitor Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention.[1][4] mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus, have been developed to block this pathway.[5][6] However, their clinical efficacy can be limited by feedback mechanisms and the induction of pro-survival autophagy.[7][8]

SAR405, also known as Pimasertib, is a potent and highly selective inhibitor of the class III PI3K, Vps34/PIK3C3.[7][9][10] Vps34 is a key component of the autophagy machinery, essential for the initiation of autophagosome formation.[7][10] By inhibiting Vps34, this compound effectively blocks autophagy.[7][9] The combination of an mTOR inhibitor with this compound presents a rational and synergistic therapeutic strategy. mTOR inhibition blocks cell growth and proliferation while simultaneously inducing autophagy as a survival mechanism. The concurrent administration of this compound abrogates this pro-survival response, leading to enhanced anti-tumor activity.[7][11]

These application notes provide a detailed overview and experimental protocols for investigating the combination therapy of this compound and an mTOR inhibitor in a preclinical setting.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell growth and proliferation. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[5][6] mTORC1 is a key regulator of protein synthesis and cell growth and is sensitive to rapamycin and its analogs. A negative feedback loop exists where S6K, a downstream effector of mTORC1, can inhibit upstream signaling.[8] Inhibition of mTORC1 can lead to the induction of autophagy as a cellular survival mechanism. This compound specifically inhibits Vps34, a critical kinase in the autophagy pathway, thereby blocking this pro-survival response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and mTOR inhibitors.

Table 1: In Vitro Efficacy of this compound and mTOR Inhibitors

| Cell Line | Compound | IC50 (nM) - Single Agent | IC40 (nM) - Combination | Fold-Potentiation | Reference |

|---|---|---|---|---|---|

| H1299 | This compound | 6,039 | 380 | 15.9 | [12] |

| H1299 | Everolimus | 30 | 1.8 | 16.7 | [12] |

| ACHN | This compound | >10,000 | 1,200 | >8.3 | [7] |

| ACHN | Everolimus | 100 | 5 | 20 | [7] |

| 786-O | This compound | 8,000 | 500 | 16 | [7] |

| 786-O | Everolimus | 50 | 2 | 25 |[7] |

Table 2: Autophagy Inhibition by this compound

| Assay | Cell Line | Stimulus | IC50 (nM) | Reference |

|---|---|---|---|---|

| Autophagosome Formation | GFP-LC3 H1299 | AZD8055 (mTORi) | 42 | [7][11] |

| GFP-FYVE Relocalization | HeLa | - | 419 | [13] |

| Vps34 Enzymatic Assay | - | - | 1.2 |[13] |

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of this compound and an mTOR inhibitor, alone and in combination, on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1299, ACHN, 786-O)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (Pimasertib)

-

mTOR inhibitor (e.g., Everolimus, AZD8055)

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound and the mTOR inhibitor in complete growth medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTS/MTT Addition:

-

Incubation: Incubate the plates for 1-4 hours at 37°C, 5% CO2.

-

Solubilization (for MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.[14][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. Combination effects can be analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

This protocol is used to assess the pharmacodynamic effects of this compound and an mTOR inhibitor on key signaling proteins.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6, anti-total S6, anti-LC3B, anti-p-AKT, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Assess the ratio of phosphorylated to total protein or the conversion of LC3-I to LC3-II.

In Vivo Tumor Xenograft Study

This protocol outlines a basic design for evaluating the anti-tumor efficacy of this compound and mTOR inhibitor combination therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for implantation (e.g., H1299, ACHN)

-

Matrigel (optional)

-

This compound formulation for in vivo use

-

mTOR inhibitor formulation for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[18]

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: mTOR inhibitor alone

-

Group 4: this compound + mTOR inhibitor

-

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous single-agent efficacy and tolerability studies.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI). Statistically compare the tumor volumes between the combination group and the single-agent and vehicle groups.[19][20]

Conclusion

The combination of this compound and an mTOR inhibitor represents a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols for their specific cell lines and animal models. Careful consideration of dosing schedules and pharmacodynamic markers will be crucial for the successful translation of this combination therapy to the clinic.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. This compound, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Immunofluorescence Microscopy of Autophagy using SAR405

For Researchers, Scientists, and Drug Development Professionals

Introduction